molecular formula C18H26FN3O3S B2386152 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide CAS No. 897618-48-3

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide

Cat. No.: B2386152
CAS No.: 897618-48-3
M. Wt: 383.48
InChI Key: SIQRCLLCKWPNLH-UHFFFAOYSA-N
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Description

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. Its structure incorporates a 4-(4-fluorophenyl)piperazine moiety, a pharmacophore commonly associated with high-affinity binding to various central nervous system (CNS) targets, particularly neuroreceptors and transporters . The sulfonyl ethyl linker connected to a cyclopentane carboxamide group suggests potential for optimizing metabolic stability and selectivity profiles, a common strategy in the refinement of lead compounds . This compound is intended for investigational purposes to elucidate its mechanism of action and potential research applications. Preliminary insights from compounds with related structural features indicate potential activity as a modulator of dopaminergic or serotonergic signaling. For instance, piperazine-based analogues have been investigated as atypical dopamine transporter (DAT) inhibitors for psychostimulant use disorders, while other derivatives have shown activity as 5-HT2A receptor inverse agonists or equilibrative nucleoside transporter (ENT) inhibitors . Researchers can utilize this compound in vitro to characterize its binding affinity and functional efficacy at specific protein targets, and in vivo to assess its behavioral and physiological effects in preclinical models. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O3S/c19-16-5-7-17(8-6-16)21-10-12-22(13-11-21)26(24,25)14-9-20-18(23)15-3-1-2-4-15/h5-8,15H,1-4,9-14H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQRCLLCKWPNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring facilitates its interaction with biological targets . The compound may modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motifs and Substituent Variations

The compound shares core features with other piperazine derivatives, particularly in the sulfonamide/ethyl linker and aromatic substituents. Key structural comparisons include:

Compound Name Piperazine Substituent Linker/Functional Group Terminal Group Molecular Weight* Melting Point (°C)
N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide 4-(4-Fluorophenyl) Sulfonyl-ethyl Cyclopentanecarboxamide ~423.5† Not reported
1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) Bis(4-fluorophenyl)methyl Sulfamoylaminophenyl-sulfonyl None (sulfonamide terminus) ~610.6 230
N-(4-Phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide 4-Pyridin-2-yl Acetamide 4-Phenoxyphenyl ~434.5 Not reported

*Calculated based on molecular formulas. †Estimated using atomic masses.

  • Linker Diversity: The sulfonyl-ethyl linker in the target compound contrasts with the sulfamoylaminophenyl-sulfonyl group in 6i and the acetamide linker in the pyridinyl derivative . These differences influence solubility and metabolic stability.

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but analogs like 6i exhibit high melting points (230°C), likely due to strong intermolecular interactions from sulfonamide groups .
  • Synthetic Yields : While the target compound’s yield is unspecified, related compounds in show yields ranging from 45% to 78%, depending on reaction conditions and substituent complexity .

Biological Activity

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide is a complex organic compound characterized by its unique structural features, including a piperazine ring, a sulfonyl group, and a cyclopentanecarboxamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of drug design and therapeutic applications.

Chemical Structure and Synthesis

The chemical formula of this compound is C18H21F2N3O4SC_{18}H_{21}F_2N_3O_4S. The synthesis typically involves a multi-step process:

  • Formation of the Piperazine Derivative : Cyclization reactions involving 1,2-diamine derivatives.
  • Introduction of the Fluorophenyl Group : Nucleophilic aromatic substitution using fluorobenzene derivatives.
  • Sulfonylation : Reaction with sulfonyl chlorides under basic conditions.
  • Coupling with Cyclopentanecarboxamide : Amide bond formation techniques.

This synthetic route emphasizes the importance of reaction conditions to achieve high yields and purity.

This compound exhibits significant biological activity through its interactions with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances binding affinity, while the piperazine ring facilitates interactions with biological targets.

Pharmacological Studies

Research indicates that this compound may act as a ligand in receptor binding studies, potentially influencing various biological pathways. The presence of the sulfonyl group is noted to enhance solubility and binding affinity compared to similar compounds, which contributes to its pharmacological properties.

Case Study: Cancer Cell Inhibition

A study investigated the efficacy of related piperazine derivatives against human breast cancer cells. Compounds similar to this compound exhibited moderate to significant efficacy, with an IC50 value for one derivative found to be 18 μM, comparable to established drugs like Olaparib (IC50 = 57.3 μM).

The study also demonstrated that these compounds inhibited PARP1 activity and increased CASPASE 3/7 activity in a dose-dependent manner, indicating potential for use in cancer therapy .

Summary of Biological Activities

Activity TypeDescription
Receptor Binding Interacts with specific receptors, enhancing binding affinity due to structural features.
Cancer Inhibition Shown to inhibit human breast cancer cell proliferation; potential PARP inhibitor.
Enzyme Inhibition Inhibits enzymatic activities relevant in various biological pathways.

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : As a candidate for drug development targeting neurological disorders and cancer.
  • Biological Studies : Investigated for its role as a ligand in receptor binding studies.
  • Material Science : Potential use in developing new materials and chemical processes.

Q & A

Q. What are the critical synthetic steps and challenges in preparing N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide?

The synthesis typically involves three stages: (1) formation of the 4-(4-fluorophenyl)piperazine core, (2) sulfonylation of the piperazine nitrogen with a sulfonyl chloride derivative, and (3) coupling the sulfonylated intermediate with cyclopentanecarboxamide via an ethyl linker. Key challenges include controlling regioselectivity during sulfonylation and ensuring high purity during the final amide coupling. Basic conditions (e.g., triethylamine) are often used to facilitate the sulfonylation step, while coupling reagents like EDC/HOBt may optimize amide bond formation .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the piperazine ring, fluorophenyl group, and cyclopentane moiety. Mass spectrometry (MS) confirms the molecular ion peak, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is standard for pharmacological studies). X-ray crystallography may resolve ambiguities in stereochemistry if crystalline derivatives are obtainable .

Q. What are the primary biological targets and associated binding affinities of this compound?

The compound exhibits high affinity for serotonin receptors (e.g., 5-HT₁A, binding energy: -9.5 kcal/mol) and enzymes like dihydrofolate reductase (-8.7 kcal/mol), as shown in molecular docking studies. The fluorophenyl and piperazine groups are critical for receptor interactions, while the sulfonyl-ethyl linkage enhances solubility and pharmacokinetic stability .

Advanced Research Questions

Q. How can researchers optimize reaction yields and scalability for this compound’s synthesis?

Advanced strategies include:

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer during sulfonylation, reducing side products.
  • Catalyst screening : Palladium-based catalysts may enhance coupling efficiency in the final amide bond formation.
  • Solvent optimization : Switching from DMF to acetonitrile can reduce purification complexity .

Q. How should researchers address contradictory data in receptor binding studies (e.g., conflicting IC₅₀ values across assays)?

Contradictions may arise from assay conditions (e.g., buffer pH, temperature) or receptor isoform specificity. To resolve this:

  • Use surface plasmon resonance (SPR) for real-time binding kinetics.
  • Validate findings with radioligand displacement assays (e.g., ³H-8-OH-DPAT for 5-HT₁A).
  • Perform molecular dynamics simulations to assess conformational stability of ligand-receptor complexes .

Q. What strategies are effective for designing analogs with improved selectivity for serotonin receptors over off-target enzymes?

Structure-activity relationship (SAR) studies suggest:

  • Piperazine modifications : Replacing the 4-fluorophenyl group with bulkier substituents (e.g., 2,3-dichlorophenyl) enhances 5-HT₁A selectivity .
  • Linker optimization : Shortening the ethyl-sulfonyl chain reduces off-target binding to dihydrofolate reductase.
  • Cyclopentane substitution : Introducing methyl groups to the cyclopentane ring improves metabolic stability without compromising receptor affinity .

Methodological Guidance

Q. What experimental approaches are recommended for evaluating this compound’s pharmacokinetic properties?

  • In vitro assays : Microsomal stability tests (human liver microsomes) to assess metabolic degradation.
  • Plasma protein binding : Equilibrium dialysis to determine unbound fraction.
  • Blood-brain barrier (BBB) penetration : Parallel artificial membrane permeability assay (PAMPA-BBB) .

Q. How can researchers validate the compound’s mechanism of action in disease models (e.g., depression or cancer)?

  • In vivo models : For antidepressant activity, use the forced swim test (FST) in rodents; measure serotonin levels via microdialysis.
  • Cancer cell lines : Screen against NCI-60 panels and validate target engagement with siRNA knockdown of 5-HT₁A or dihydrofolate reductase .

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